molecular formula C15H14BrN5OS B6460655 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 2548985-61-9

4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B6460655
CAS No.: 2548985-61-9
M. Wt: 392.3 g/mol
InChI Key: WJLDTBLOIVVUFE-UHFFFAOYSA-N
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Description

"4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile" is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. It is characterized by its complex structure, comprising a pyrrolidinyl-pyridinyl moiety connected to a pyrimidine ring with a cyano and a methylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Bromination: The synthesis begins with the bromination of 3-hydroxy-4-pyridine. Common reagents like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) can be used under controlled conditions.

  • Formation of Pyrrolidine Intermediate: The brominated pyridine is then reacted with 3-pyrrolidinyl alcohol to form 3-[(3-bromopyridin-4-yl)oxy]pyrrolidine via a nucleophilic substitution reaction. Solvents like tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) facilitate this step.

  • Pyrimidine Formation: The critical step involves the reaction of the pyrrolidinyl-pyridinyl intermediate with 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile in the presence of a suitable base such as sodium hydride (NaH).

Industrial Production Methods

Industrial-scale production would generally involve optimizing each of these steps to maximize yield and purity, using flow chemistry techniques and automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: The compound can undergo various substitution reactions, especially at the bromine site and the pyrimidine ring.

  • Oxidation and Reduction: The presence of sulfur allows for potential oxidation to sulfoxides or sulfones using agents like hydrogen peroxide (H2O2) or reduction reactions using reducing agents like lithium aluminium hydride (LiAlH4).

Common Reagents and Conditions

  • Substitution Reactions: Common reagents include sodium azide for azidation, palladium catalysts for coupling reactions.

  • Oxidation: Agents such as m-chloroperbenzoic acid (m-CPBA) can be used for mild oxidation.

  • Reduction: Reducing agents like dithiothreitol (DTT) can be used.

Major Products

  • Substitution Products: Depending on the substituents introduced, various functionalized derivatives can be obtained.

  • Oxidation Products: The major products include sulfoxides and sulfones.

  • Reduction Products: The primary product is the reduced thiol derivative.

Scientific Research Applications

Chemistry

  • Catalysis: The compound’s unique structure makes it a candidate for use in catalytic processes, particularly in organocatalysis.

  • Materials Science: Its potential electronic properties can be explored for the development of new materials.

Biology

  • Medicinal Chemistry:

Medicine

  • Drug Development: Given its complexity, the compound might be investigated for activity against specific enzymes or receptors in medicinal chemistry.

Industry

  • Chemical Synthesis: It can be a useful intermediate in the synthesis of more complex molecules for industrial purposes.

Mechanism of Action

The mechanism by which "4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile" exerts its effects largely depends on its interactions with molecular targets. The presence of multiple functional groups allows for varied interaction:

  • Molecular Targets: It may target nucleophilic sites on enzymes or receptors due to its electrophilic sites.

  • Pathways Involved: Potential pathways include inhibition or activation of enzymatic processes, which can be elucidated through biological assays.

Comparison with Similar Compounds

  • "4-{3-[(3-pyrrolidinyl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile": Similar but lacks the bromine substituent.

  • "4-(pyridin-4-yloxy)pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile": Similar core structure, different substituents.

  • "4-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile": Substitutes bromine for chlorine, which affects reactivity.

Conclusion

The compound "4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile" exhibits unique structural properties making it an interesting subject for synthetic and applied research. Its multifaceted applications in chemistry, biology, medicine, and industry underscore its potential utility in various scientific endeavors.

Properties

IUPAC Name

4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5OS/c1-23-15-19-7-10(6-17)14(20-15)21-5-3-11(9-21)22-13-2-4-18-8-12(13)16/h2,4,7-8,11H,3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLDTBLOIVVUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCC(C2)OC3=C(C=NC=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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